Dihydrophytol

Description

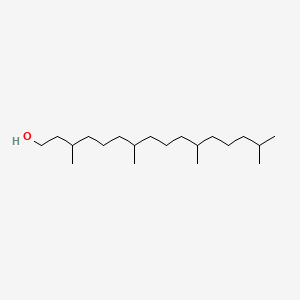

Structure

3D Structure

Properties

IUPAC Name |

3,7,11,15-tetramethylhexadecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h17-21H,6-16H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAKLDUGVSKVDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00983061 |

Source

|

| Record name | 3,7,11,15-Tetramethylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-72-7 |

Source

|

| Record name | Dihydrophytol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7,11,15-Tetramethyl-1-hexadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,11,15-Tetramethylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11,15-tetramethylhexadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Precision Synthesis of Dihydrophytol: A Catalytic Hydrogenation Protocol

Executive Summary

Dihydrophytol (Phytanol) is a critical saturated diterpene alcohol utilized as a definitive marker for hydrogenated vegetable oils and, more significantly, as a structural backbone in the synthesis of Vitamin E (α-tocopherol) and phylloquinone (Vitamin K1).[1]

This technical guide details the catalytic hydrogenation of Phytol to Dihydrophytol. Unlike generic reduction protocols, this guide focuses on selectivity : saturating the

Part 1: Mechanistic Principles & Reaction Pathway

The Substrate: Phytol

Phytol (

-

Target Reaction: Saturation of the C2=C3 bond via syn-addition of hydrogen.[2][3]

-

Risk Factor 1 (Hydrogenolysis): Over-reduction can cleave the C-O bond, yielding Phytane (

). -

Risk Factor 2 (Dehydration): Acidic conditions or high temperatures promote the elimination of water, yielding Phytadienes (e.g., Neophytadiene).

Stereochemical Implications

Natural Phytol exists predominantly as the (E)-(7R, 11R) isomer. Hydrogenation generates a new chiral center at C3 .

-

Standard Pd/C Hydrogenation: Produces a racemic mixture at C3, resulting in (3RS, 7R, 11R)-Dihydrophytol.

-

Relevance: For synthetic Vitamin E production, this diastereomeric mixture is often acceptable, though asymmetric hydrogenation (using Ru-BINAP) is required if enantiopurity at C3 is mandated.

Reaction Pathway Diagram

The following diagram illustrates the primary reduction pathway alongside critical competitive side reactions.

Figure 1: Mechanistic pathway of Phytol hydrogenation showing the target route (Green) and competitive side reactions (Red/Grey).

Part 2: Critical Process Parameters (CPP)

To achieve high selectivity, the thermodynamic and kinetic parameters must be tightly controlled.

| Parameter | Recommended Setting | Scientific Rationale |

| Catalyst | 5% or 10% Pd/C | Palladium offers the best balance of activity for olefin saturation vs. low propensity for C-O hydrogenolysis compared to Raney Nickel [1]. |

| Solvent | Ethanol or Methanol | Polar protic solvents facilitate hydrogen solubility and substrate interaction. Avoid acidic solvents to prevent dehydration [2]. |

| Pressure | 1 – 4 bar (15-60 psi) | Low pressure favors olefin saturation. High pressure (>10 bar) increases the risk of stripping the hydroxyl group (hydrogenolysis) [3]. |

| Temperature | 20°C – 40°C | Ambient temperature is sufficient. Elevated temperatures (>60°C) promote elimination reactions (dehydration) [4]. |

| Agitation | >800 RPM | The reaction is often mass-transfer limited (H2 gas to liquid to solid catalyst). High shear is required. |

Part 3: Experimental Protocol

Materials & Equipment

-

Substrate: Phytol (97%+ purity, mixture of isomers).

-

Catalyst: 5% Palladium on Carbon (Pd/C), approx. 50% water wet (to reduce pyrophoric risk).

-

Solvent: Absolute Ethanol (EtOH).

-

Apparatus: Parr Hydrogenation Shaker or High-Pressure Stainless Steel Autoclave.

Step-by-Step Methodology

Step 1: Catalyst Loading (Safety Critical)

-

Action: Weigh 5% Pd/C catalyst (loading: 2-5 wt% relative to Phytol).

-

Precaution: Pd/C is pyrophoric when dry. Always keep it wet. Add the catalyst to the reaction vessel before the solvent if possible, or under an inert blanket (Nitrogen/Argon).

Step 2: Substrate Solubilization

-

Action: Dissolve 10.0 g of Phytol in 100 mL of Ethanol.

-

Action: Carefully add the Phytol solution to the reactor containing the catalyst.

Step 3: Inerting & Pressurization

-

Action: Seal the reactor. Purge with Nitrogen (

) three times to remove Oxygen. -

Action: Purge with Hydrogen (

) three times. -

Action: Pressurize to 3 bar (approx. 45 psi) with

.

Step 4: Reaction Phase

-

Action: Agitate vigorously at room temperature (25°C).

-

Monitoring: Monitor

uptake. The reaction is complete when uptake ceases (theoretical uptake: ~1 mole -

Duration: Typically 2–6 hours depending on agitation efficiency.

Step 5: Workup & Purification

-

Action: Vent

and purge with -

Filtration: Filter the reaction mixture through a Celite 545 pad to remove the Pd/C catalyst. Wash the pad with fresh Ethanol.

-

Concentration: Remove solvent via rotary evaporation at 40°C under reduced pressure.

-

Result: A clear, viscous oil (Dihydrophytol). Yield is typically >95%.

Experimental Workflow Diagram

Figure 2: Operational workflow for the laboratory-scale synthesis of Dihydrophytol.

Part 4: Characterization & Quality Control

Validation of the product requires confirming the loss of the double bond while retaining the alcohol functionality.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (CDCl3):

-

Phytol (Starting Material): Distinct olefinic proton signal at

5.40 ppm (triplet). -

Dihydrophytol (Product):Disappearance of the signal at

5.40 ppm. The spectrum should show a multiplet at

-

-

13C NMR:

-

Disappearance of alkene carbons (

123.0 and 140.0 ppm).

-

Gas Chromatography - Mass Spectrometry (GC-MS)

-

Method: Non-polar column (e.g., DB-5 or HP-5).

-

Phytol: Molecular ion usually invisible or weak; characteristic fragment at m/z 71 (phytol side chain) and m/z 123.

-

Dihydrophytol:

-

Shift in retention time (elutes slightly earlier or later depending on column polarity).

-

Molecular Weight: 298 g/mol .

-

Fragmentation: Characteristic loss of water (

) giving m/z 280 [5].

-

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Poisoned catalyst or poor mass transfer. | Increase agitation speed (>1000 rpm). Ensure Phytol is free of sulfur/amine contaminants. |

| Product is "Milky" or Turbid | Catalyst breakthrough. | Re-filter through a tighter Celite pad or a 0.45 |

| Formation of Phytane | Over-reduction (Hydrogenolysis). | Reduce reaction pressure to <2 bar. Stop reaction immediately upon theoretical |

| Formation of Phytadienes | Acidic impurities or thermal elimination. | Ensure solvent is neutral. Keep temperature <40°C. Verify Pd/C support is not acidic. |

References

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Pd/C selectivity vs. Raney Ni).

- Augustine, R. L. (1965). Catalytic Hydrogenation: Techniques and Applications in Organic Synthesis. Marcel Dekker.

-

Cerveny, L. (1986). Catalytic Hydrogenation. Elsevier Science.

-

Netscher, T. (2007). Synthesis of Vitamin E. In Vitamins & Hormones (Vol. 76, pp. 155-202). Academic Press.

-

Manzano, P., et al. (2012).[4] "Differentiation of phytol and dihydrophytol by GC-MS." Journal of Agricultural and Food Chemistry. (Used for marker identification in vegetable oils).[1]

Sources

Natural occurrence of dihydrophytol in hydrogenated vegetable oils

Technical Guide: Natural Occurrence & Analytical Profiling of Dihydrophytol in Hydrogenated Vegetable Oils

Executive Summary

This technical guide addresses the occurrence, formation mechanism, and metabolic implications of dihydrophytol (3,7,11,15-tetramethylhexadecan-1-ol) in processed vegetable lipids. While trans-phytol is a ubiquitous natural constituent of chlorophyll-containing oils, dihydrophytol is exclusively an artifact of industrial hydrogenation.

For researchers in drug development and lipid metabolism, dihydrophytol represents two critical vectors:

-

Analytical Marker: It serves as a definitive chemical fingerprint for detecting the presence of hydrogenated fats in "adulterated" or complex lipid matrices.[1]

-

Metabolic Precursor: As the saturated analogue of phytol, it is a direct precursor to phytanic acid , a branched-chain fatty acid with significant toxicity profiles in peroxisomal disorders (e.g., Refsum’s disease).[2][3]

Chemical Basis: The Hydrogenation Mechanism[1][4]

Natural vegetable oils contain phytol (trans-phytol) primarily esterified to the porphyrin ring of chlorophyll (pheophytin) or as fatty esters.[1] During industrial hydrogenation—typically using nickel catalysts at elevated temperatures (140–225°C) and pressures—the double bond at the C-2 position of the phytol chain is reduced.[1]

This reaction converts the unsaturated diterpene alcohol (Phytol ) into its saturated analogue (Dihydrophytol ).[1] Unlike cis- or iso-phytol, which can form during thermal refining (deodorization), dihydrophytol requires active hydrogen addition.

Figure 1: Phytol Hydrogenation & Isomerization Pathways

The following diagram illustrates the divergence between thermal isomerization (refining) and catalytic saturation (hydrogenation).[1]

Caption: Figure 1. Formation pathways of phytol derivatives. Dihydrophytol is exclusively formed via catalytic hydrogenation, distinguishing it from thermal isomers.

Biological Implications: The Phytanic Acid Convergence

For drug development professionals focusing on metabolic diseases, the presence of dihydrophytol is non-trivial. Normal metabolism converts dietary phytol into phytanic acid via a multi-step oxidation pathway.[1][2][3][4][5] Dihydrophytol, being already saturated, bypasses the rate-limiting reduction step usually required for phytenic acid intermediates.

Clinical Relevance:

Accumulation of phytanic acid is the hallmark of Refsum’s Disease (heredopathia atactica polyneuritiformis).[1][2][4][5][6] Patients lack the

Figure 2: Metabolic Activation of Dihydrophytol

Caption: Figure 2. Metabolic convergence. Dihydrophytol bypasses the phytenic acid reduction step, directly yielding phytanic acid upon oxidation.

Analytical Methodology: GC-MS Profiling

To accurately quantify dihydrophytol and distinguish it from natural phytol isomers, a rigorous Gas Chromatography-Mass Spectrometry (GC-MS) protocol is required.

Protocol: Determination of Dihydrophytol in Lipid Matrices

Principle: Saponification of the lipid matrix releases phytol/dihydrophytol from the glycerol backbone.[1] The unsaponifiable fraction is extracted, silylated, and analyzed via GC-MS in Selected Ion Monitoring (SIM) mode for high sensitivity.

Step-by-Step Workflow:

-

Saponification:

-

Weigh 250 mg of oil sample.

-

Add 5 mL of 2M ethanolic KOH.

-

Reflux at 80°C for 60 minutes. Critical: Ensure complete hydrolysis of wax esters.

-

-

Extraction of Unsaponifiables:

-

Derivatization (Silylation):

-

Resuspend residue in 100

L pyridine. -

Add 100

L BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. -

Incubate at 60°C for 30 minutes.

-

Why: Converts alcohols to volatile TMS-ethers, improving peak shape and mass spectral stability.

-

-

GC-MS Parameters:

-

Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25

m).[1] -

Carrier Gas: Helium at 1.0 mL/min.[1]

-

Temp Program: 150°C (1 min)

10°C/min -

Detection (SIM Mode):

-

Phytol-TMS: Target Ion

143 (base peak), Qualifier -

Dihydrophytol-TMS: Target Ion

145 (base peak), Qualifier -

Note: The mass shift of +2 Da (143

145) confirms the saturation of the double bond.[1]

-

-

Comparative Occurrence Data

The following table summarizes the distribution of phytol species across different processing grades. Note that dihydrophytol is absent in non-hydrogenated refined oils, making it a binary marker for hydrogenation.

| Oil Type | Processing Level | trans-Phytol | cis-Phytol | Dihydrophytol |

| Virgin Olive Oil | Cold Pressed | High | Trace / None | Not Detected |

| Refined Soybean Oil | Bleached/Deodorized | Medium | Present | Not Detected |

| Partially Hydrog.[1] Soybean | Catalytic Hydrogenation | Low | Present | Present |

| Fully Hydrog.[1] Canola | Full Saturation | Trace | Trace | High |

| Margarine Blends | Mixed | Variable | Present | Present (>5% inclusion) |

Data Interpretation: The presence of cis-phytol indicates thermal stress (refining), whereas dihydrophytol specifically indicates chemical reduction (hydrogenation).

References

-

Lehnert, K., et al. (2014). "Dihydrophytol and phytol isomers as marker substances for hydrogenated and refined vegetable oils." European Journal of Lipid Science and Technology.

-

Wanders, R. J., et al. (2011). "Phytanic acid metabolism in health and disease." Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.

-

Gloerich, J., et al. (2005). "Metabolism of phytol to phytanic acid in the mouse, and the role of PPARalpha in its regulation." Journal of Lipid Research.

-

Schröder, M., & Vetter, W. (2012). "Detection of 4,8,12-trimethyltridecan-1-ol as a novel marker for the thermal degradation of phytol in refined vegetable oils." Journal of Agricultural and Food Chemistry.

-

Krauß, S., & Vetter, W. (2018). "Phytol and its degradation products in vegetable oils and fats." European Food Research and Technology.[1]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Characterization of the final step in the conversion of phytol into phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the final step in the conversion of phytol into phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytol and Phytanic Acid Metabolism and Refsum's Disease - V Muralidharan [grantome.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.uva.nl [pure.uva.nl]

Dihydrophytol: A Technical Guide to its Origins from Chlorophyll Degradation, Analytical Quantification, and Potential in Drug Development

This technical guide provides an in-depth exploration of dihydrophytol, a saturated derivative of phytol, originating from the degradation of chlorophyll. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the formation of dihydrophytol, outlines detailed methodologies for its analysis, and discusses its potential biological significance and applications.

Introduction: The Fate of Chlorophyll's Phytyl Tail

Chlorophyll, the ubiquitous pigment of photosynthesis, is subject to a well-orchestrated degradation process during plant senescence and fruit ripening. This catabolism is not merely a disposal mechanism but a strategic recycling of valuable nutrients. The chlorophyll molecule comprises a porphyrin head and a long isoprenoid tail, phytol. During degradation, the phytol chain is hydrolyzed from the chlorophyllide head by the enzyme chlorophyllase.

While the degradation of the porphyrin ring has been extensively studied, the metabolic fate of the liberated phytol is multifaceted. Phytol can be channeled into various biosynthetic pathways, serving as a precursor for the synthesis of tocopherols (Vitamin E) and phylloquinone (Vitamin K1).[1] Alternatively, it can be oxidized to phytenal and further metabolized.[2] This guide focuses on a specific, and often overlooked, derivative of phytol: dihydrophytol.

The Genesis of Dihydrophytol: From Chlorophyll to a Saturated Derivative

Dihydrophytol (3,7,11,15-tetramethylhexadecan-1-ol) is the fully saturated analog of phytol. Its primary and most well-documented origin is not a natural biological process within plants, but rather an industrial one: the hydrogenation of vegetable oils.[3] During this process, unsaturated fatty acids in the oils are saturated to create more stable, solid or semi-solid fats. Any free phytol present in the oil, derived from the chlorophyll in the plant source, is also subject to this hydrogenation, resulting in the formation of dihydrophytol.

This makes dihydrophytol a significant biomarker for the presence of hydrogenated fats in food products.[3] Its detection can be a critical tool for quality control and for verifying the authenticity of vegetable oils. While the natural occurrence of dihydrophytol in plants as a direct catabolite of chlorophyll has not been extensively reported, its presence in processed foods and its relationship to the chlorophyll-derived phytol make it a relevant compound for study.

Diagram: Chlorophyll Degradation and Dihydrophytol Formation

Caption: Simplified pathway from chlorophyll to dihydrophytol.

Analytical Methodology: A Validated Approach to Dihydrophytol Quantification

The accurate quantification of dihydrophytol is crucial for its role as a biomarker and for any toxicological or pharmacological studies. Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice due to its high sensitivity and specificity for volatile and semi-volatile compounds.

Rationale for Method Selection

GC-MS is ideally suited for the analysis of dihydrophytol for several reasons:

-

Volatility: Dihydrophytol is a long-chain alcohol that can be readily volatilized for gas chromatographic separation.

-

Selectivity: Mass spectrometry provides unambiguous identification based on the mass-to-charge ratio of fragmented ions, which is essential for distinguishing dihydrophytol from other structurally similar compounds like phytol and its isomers.

-

Sensitivity: Modern GC-MS systems offer low detection limits, enabling the quantification of trace amounts of dihydrophytol in complex matrices.

Detailed Experimental Protocol: Quantification of Dihydrophytol in Oil Matrices

This protocol provides a robust, self-validating system for the extraction and quantification of dihydrophytol in vegetable oil samples.

3.2.1. Sample Preparation and Extraction

-

Saponification:

-

Weigh approximately 5 g of the oil sample into a 250 mL round-bottom flask.

-

Add 50 mL of 2 M ethanolic potassium hydroxide.

-

Reflux the mixture for 1 hour to saponify the lipids and release any esterified phytol and dihydrophytol. The use of a reflux condenser is critical to prevent the loss of volatile components.

-

-

Extraction of the Unsaponifiable Matter:

-

After cooling to room temperature, transfer the mixture to a 500 mL separatory funnel.

-

Add 100 mL of deionized water.

-

Extract the unsaponifiable matter by partitioning three times with 100 mL of n-hexane. Gentle inversion of the separatory funnel is recommended to avoid the formation of emulsions.

-

Combine the hexane extracts and wash them three times with 50 mL of a 1:1 (v/v) ethanol/water solution to remove residual soap.

-

-

Drying and Concentration:

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Filter the dried extract and evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Redissolve the residue in 1 mL of n-hexane for GC-MS analysis.

-

3.2.2. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain alcohols.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp 1: Increase to 250°C at a rate of 5°C/min.

-

Hold at 250°C for 10 minutes.

-

-

Injector: Splitless mode at 250°C.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-450.

-

-

Identification: Dihydrophytol is identified by its retention time and comparison of its mass spectrum with a reference standard or a library spectrum. Key identifying ions for dihydrophytol include m/z 71, 85, 99, 113, and 127.

-

Quantification: Quantification is performed using an external or internal standard method. For an external standard curve, a series of known concentrations of a dihydrophytol standard are analyzed. For the internal standard method, a known amount of a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) is added to the sample before extraction.

Diagram: Analytical Workflow for Dihydrophytol Quantification

Caption: Step-by-step workflow for dihydrophytol analysis.

Biological Significance and Potential in Drug Development

While dihydrophytol itself has not been extensively studied for its biological activities, its close structural relationship to phytol and its metabolic product, phytanic acid, provides a strong rationale for its investigation.

Inferred Activities from Related Compounds

Phytol and phytanic acid have demonstrated a range of biological effects that are of interest to the pharmaceutical industry:

-

Anti-inflammatory and Antioxidant Properties: Phytol has been shown to possess anti-inflammatory and antioxidant activities.[4] These properties are crucial in the context of many chronic diseases.

-

Metabolism-Modulating Effects: Phytanic acid is a known activator of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.[5] This suggests a potential role for phytol derivatives in metabolic disorders.

-

Cytotoxic and Antimicrobial Effects: Phytol has also been reported to exhibit cytotoxic effects against certain cancer cell lines and to have antimicrobial properties.[6]

Given that dihydrophytol is the saturated form of phytol, it is plausible that it may share some of these biological activities, potentially with altered potency or a different pharmacological profile. The absence of the double bond in dihydrophytol could influence its interaction with biological targets and its metabolic stability.

Potential Applications in Drug Development

The potential applications of dihydrophytol in drug development can be viewed from several angles:

-

As a Bioactive Molecule: Further research is warranted to directly assess the anti-inflammatory, antioxidant, and metabolic effects of dihydrophytol. Its lipophilic nature may facilitate its incorporation into cell membranes and interaction with intracellular targets.

-

As a Precursor for Synthesis: The long, branched alkyl chain of dihydrophytol could serve as a lipophilic moiety in the design of new drug candidates to enhance their membrane permeability and bioavailability.

-

As a Biomarker in Clinical Studies: In studies investigating the impact of dietary fats on health, dihydrophytol could serve as a specific biomarker for the intake of hydrogenated vegetable oils.

Toxicological Considerations

The toxicological profile of dihydrophytol is not well-established. However, studies on phytol have indicated potential for toxicity, particularly with inhalation.[1] A comprehensive toxicological evaluation of dihydrophytol would be a prerequisite for any consideration of its use in pharmaceutical applications.

Conclusion and Future Perspectives

Dihydrophytol, a derivative of chlorophyll degradation, stands as a compelling molecule at the intersection of food science, analytical chemistry, and pharmacology. Its established role as a biomarker for hydrogenated oils underscores the importance of robust analytical methods for its detection. While its own biological activities remain largely unexplored, the known pharmacological effects of its precursor, phytol, and its metabolite, phytanic acid, provide a strong impetus for future research.

For professionals in drug development, dihydrophytol presents an intriguing scaffold for the design of novel lipophilic compounds and a potential tool for monitoring dietary interventions. The detailed analytical protocol provided in this guide offers a solid foundation for researchers to accurately quantify this compound and further investigate its presence, metabolism, and biological significance. Future studies should focus on elucidating the specific pharmacological and toxicological profile of dihydrophytol to fully unlock its potential in the pharmaceutical arena.

References

- Schröder, M., & Vetter, W. (2014). Dihydrophytol and phytol isomers as marker substances for hydrogenated and refined vegetable oils. European Food Research and Technology, 238(6), 903-911.

- Elmazar, M. M., El-Abhar, H. S., Schaalan, M. F., & Farag, N. A. (2013).

- Gutbrod, K., Romer, J., & Dörmann, P. (2021). Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal. Journal of Biological Chemistry, 296, 100530.

- Dybing, E., et al. (2002). T-2 toxin-a survey of toxicological properties. Nordic Council of Ministers.

- Islam, M. T., et al. (2018). Phytol: A review of biomedical activities. Food and Chemical Toxicology, 121, 82-94.

- Schwotzer, D., et al. (2021). Phytol, not propylene glycol, causes severe pulmonary injury after inhalation dosing in Sprague-Dawley rats.

- Vetter, W., & Schröder, M. (2011). Gas chromatography-mass spectrometry (GC-MS) assay of bio-active compounds and phytochemical analyses in three species of Apocynaceae. African Journal of Pharmacy and Pharmacology, 5(17), 1986-1994.

- Santos, C. C., et al. (2013). Phytol has antibacterial property by inducing oxidative stress response in Pseudomonas aeruginosa. FEMS Microbiology Letters, 347(2), 124-131.

- Gachumi, G., & El-Aneed, A. (2021).

- Gloerich, J., et al. (2007). A phytol-enriched diet induces changes in fatty acid metabolism in mice both via PPAR -dependent and-independent pathways. The Journal of lipid research, 48(1), 77-85.

- Krishnan, P., & Sinija, V. R. (2022). Sustainable Approaches for the Extraction and Characterization of Phytochemicals from Food Matrices. In Sustainable Food Science-A Comprehensive Approach (pp. 103-118). Elsevier.

- Montesano, D., et al. (2023). Sustainable Approaches for the Extraction and Characterization of Phytochemicals from Food Matrices. In Sustainable Food Science-A Comprehensive Approach (pp. 103-118). Elsevier.

- Islam, M. T., et al. (2018). Association of phytol with toxic and cytotoxic activities in an antitumoral perspective: a meta-analysis and systemic review. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1547-1556.

- Islam, M. T., et al. (2020). Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation. Cellular and Molecular Biology, 66(4), 153-159.

Sources

- 1. Phytol, not propylene glycol, causes severe pulmonary injury after inhalation dosing in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and validation of poly-metabolite scores for diets high in ultra-processed food: An observational study and post-hoc randomized controlled crossover-feeding trial | PLOS Medicine [journals.plos.org]

- 6. dihydrophytol, 645-72-7 [thegoodscentscompany.com]

Biosynthesis and Enzymatic Saturation of Dihydrophytol: A Technical Guide

Executive Summary

Dihydrophytol (Phytanol), the fully saturated analogue of phytol, represents a critical molecular backbone in the stability of archaeal membranes and an emerging target in pharmaceutical lipid formulation. Unlike phytol, which retains a C2=C3 double bond, dihydrophytol is chemically inert to oxidation, making it a premium candidate for stable liposomal drug delivery systems and immunological adjuvants.

This guide details the biosynthetic conversion of phytol (and its precursors) to dihydrophytol, focusing on the promiscuous activity of Geranylgeranyl Reductase (GGR) in archaeal systems. It provides a self-validating workflow for the enzymatic synthesis, extraction, and GC-MS characterization of this isoprenoid alcohol.

Molecular Mechanism: The GGR Pathway

The biosynthesis of dihydrophytol is fundamentally a reduction process. While plants synthesize phytol (retaining one double bond) for chlorophyll, Archaea utilize a specific variant of Geranylgeranyl Reductase (GGR) to perform complete hydrogenation of the isoprenoid chain, resulting in the fully saturated dihydrophytol (phytanyl) moiety.

The Reaction Logic

The conversion involves the sequential hydrogenation of double bonds in the geranylgeranyl skeleton. The critical step distinguishing dihydrophytol from phytol is the reduction of the allylic alcohol double bond at the

-

Substrate: Phytol (or Geranylgeranyl-lipid precursors in vivo).

-

Enzyme: Archaeal Geranylgeranyl Reductase (GGR) (e.g., from Sulfolobus acidocaldarius).

-

Cofactors: NADPH (Electron donor), FAD (Prosthetic group).

-

Mechanism: Hydride transfer from FADH2 to the

-carbon of the isoprenoid double bond, followed by protonation of the

Pathway Visualization

The following diagram illustrates the reductive pathway from the precursor Geranylgeranyl Diphosphate (GGPP) through Phytol to Dihydrophytol, highlighting the saturation steps.

Figure 1: Enzymatic saturation pathway. Plant GGRs typically arrest reduction at Phytol, whereas Archaeal GGRs drive the reaction to full saturation (Dihydrophytol).

Experimental Protocol: Enzymatic Synthesis & Extraction

This protocol describes the in vitro conversion of commercial Phytol to Dihydrophytol using recombinant Archaeal GGR. This method is preferred over chemical hydrogenation for specific stereochemical control.

Reagents & Setup

| Component | Specification | Purpose |

| Substrate | Phytol (97%, mixture of isomers) | Precursor |

| Enzyme | Recombinant S. acidocaldarius GGR | Catalyst |

| Cofactor | NADPH (10 mM stock) | Hydride source |

| Buffer | 100 mM Tris-HCl, pH 7.5 | Reaction medium |

| Detergent | Triton X-100 (0.1%) | Solubilize hydrophobic phytol |

| Derivatizer | BSTFA + 1% TMCS | Silylation for GC-MS |

Step-by-Step Workflow

Phase A: Enzymatic Incubation

-

Emulsification: Prepare a substrate mix containing 500 µM Phytol and 0.1% Triton X-100 in Tris-HCl buffer. Sonicate for 30 seconds to create a stable micellar dispersion. Critical: GGR acts at the lipid-water interface; poor emulsification leads to <5% yield.

-

Reaction Assembly: In a glass vial, combine:

-

900 µL Substrate Mix

-

50 µL NADPH (10 mM)

-

50 µL Purified GGR enzyme (1 mg/mL)

-

-

Incubation: Incubate at 55°C (optimum for thermophilic GGR) for 4 hours. Note: If using a mesophilic homolog, incubate at 37°C but extend time to 12 hours.

-

Termination: Stop reaction by adding 1 mL of ice-cold Methanol.

Phase B: Lipid Extraction (Modified Bligh & Dyer)

-

Add 1 mL Chloroform to the terminated reaction. Vortex vigorously for 1 minute.

-

Centrifuge at 3,000 x g for 5 minutes to separate phases.

-

Collection: Carefully aspirate the lower organic phase (Chloroform) containing the isoprenoids.

-

Drying: Evaporate the solvent under a stream of Nitrogen gas (N2) to prevent oxidation of any residual phytol.

Analytical Characterization: GC-MS Validation

Distinguishing Phytol from Dihydrophytol requires precise chromatography, as they differ by only 2 mass units and have similar polarity. Silylation is mandatory to improve volatility and peak shape.

Derivatization Protocol

-

Resuspend the dried lipid residue in 50 µL Pyridine.

-

Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Incubate at 60°C for 30 minutes.

-

Transfer to GC autosampler vial.

GC-MS Parameters

-

Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program:

-

Start: 150°C (Hold 1 min)

-

Ramp: 10°C/min to 300°C

-

End: 300°C (Hold 5 min)

-

-

MS Source: Electron Impact (EI) at 70 eV.

Data Interpretation

| Compound | Retention Time (Approx) | Key Mass Fragments (m/z) | Diagnostic Feature |

| Phytol-TMS | 12.4 min | 143 (Base), 368 (M+), 123 | Allylic cleavage dominant |

| Dihydrophytol-TMS | 12.6 min | 145 (Base), 370 (M+), 131 | M+ is +2 Da vs Phytol |

Self-Validation Check: The Dihydrophytol-TMS peak must show a molecular ion at m/z 370 . If the M+ remains at 368, the hydrogenation was incomplete.

Analytical Workflow Diagram

Figure 2: Analytical workflow for validating the conversion of phytol to dihydrophytol.

Pharmaceutical Relevance

Liposomal Stability

Dihydrophytol is the alcohol moiety of Archaeosomes (ether lipids). Unlike ester-linked phospholipids used in standard liposomes, dihydrophytol-based ether lipids are resistant to:

-

Oxidation: Lack of double bonds prevents peroxidation.

-

Hydrolysis: Ether bonds are stable across wide pH ranges (pH 2-12).

-

Application: Oral drug delivery vehicles that must survive gastric acid.

Immunological Adjuvants

While Phytol is used as an adjuvant, it is prone to degradation. Dihydrophytol offers a stable alternative for stimulating MHC II presentation without the toxicity associated with phytanic acid accumulation, provided the dose is below the threshold for Refsum disease-like toxicity.

References

-

Soll, J., et al. (1983). "Hydrogenation of geranylgeraniol: two pathways exist in spinach chloroplasts."[1][2] Plant Physiology. Link

-

Murakami, Y., et al. (2018). "Biosynthesis of archaeal membrane ether lipids." ResearchGate.[3] Link

-

Xu, Y., et al. (2010). "Structure and mechanism of the archaeal geranylgeranyl reductase." Journal of Biological Chemistry. Link

-

Kellogg, B.A., & Poulter, C.D. (1997). "Chain elongation in the isoprenoid biosynthetic pathway." Current Opinion in Chemical Biology. Link

-

Jain, R., et al. (2014). "Archaeosomes as drug delivery vehicles: A review." Pharmaceutics. Link

Sources

Biological Functions and Metabolic Fate of Dihydrophytol: An In-Depth Technical Guide

The following technical guide details the biological functions, metabolic fate, and experimental analysis of dihydrophytol (DHP).

Executive Summary

Dihydrophytol (DHP), also known as phytanol (3,7,11,15-tetramethylhexadecan-1-ol), is a saturated diterpene alcohol derived from the hydrogenation of phytol. While often overshadowed by its unsaturated precursor, DHP occupies a critical niche in lipid metabolism and pharmaceutical development. It serves as a direct metabolic precursor to phytanic acid, making it a "silent" contributor to the pathology of Refsum disease. Conversely, its synthetic application as an immunological adjuvant (PHIS-01) demonstrates potent Th1-biased immunomodulation with a superior safety profile compared to traditional adjuvants. This guide synthesizes the metabolic pathways, biological activities, and analytical protocols for DHP, designed for researchers in lipidomics and drug delivery.

Chemical Identity and Stereochemistry

Unlike phytol, which contains a double bond at the C2-C3 position, dihydrophytol is fully saturated. This saturation alters its lipophilicity and metabolic processing.

-

IUPAC Name: 3,7,11,15-tetramethylhexadecan-1-ol[1]

-

Molecular Formula: C₂₀H₄₂O

-

Key Structural Feature: A saturated isoprenoid chain.

-

Stereochemistry: DHP possesses chiral centers at C3, C7, and C11. While natural phytol is predominantly trans-isomer, DHP formed via industrial hydrogenation (e.g., in processed vegetable oils) or rumen bacterial activity often exists as a mixture of diastereomers. This stereochemistry dictates the rate of its subsequent oxidation.

Metabolic Fate: The Convergence Pathway

The metabolic fate of DHP is inextricably linked to phytanic acid. While phytol requires an initial oxidation and reduction step to enter the alpha-oxidation pathway, DHP enters downstream, bypassing the reduction step.

The Dihydrophytol Oxidation Pathway

DHP is converted to phytanic acid via a two-step oxidation process in the endoplasmic reticulum (ER) and peroxisomes.

-

Alcohol Oxidation: DHP is oxidized to phytanal (aldehyde) by long-chain fatty alcohol dehydrogenases (FALDH), likely utilizing the same enzymatic machinery (e.g., ADH class enzymes) that processes phytol.

-

Aldehyde Oxidation: Phytanal is further oxidized to phytanic acid by fatty aldehyde dehydrogenases (ALDH).[2]

-

Alpha-Oxidation Entry: Once converted to phytanic acid, it is activated to phytanoyl-CoA.[3] Because the C3-methyl group blocks beta-oxidation, it must undergo alpha-oxidation in the peroxisome to form pristanic acid.

Visualization of Metabolic Convergence

The following diagram illustrates how DHP and Phytol converge on Phytanic Acid.

Caption: Metabolic convergence of Phytol and Dihydrophytol. DHP bypasses the phytenic acid intermediate, converting directly to phytanic acid via phytanal.

Biological Functions

Immunological Adjuvant Activity (PHIS-01)

Research identifies DHP (referred to as PHIS-01 or phytanol in immunological literature) as a potent vaccine adjuvant. Unlike phytol, which can be cytotoxic at high concentrations, DHP exhibits a favorable safety profile while driving a specific immune phenotype.

-

Mechanism: DHP emulsions activate innate immune sensors (likely TLRs or inflammasome components), recruiting antigen-presenting cells (APCs) to the injection site.

-

Th1 Bias: DHP significantly enhances IgG2a production and induces cytotoxic T-lymphocyte (CTL) responses. This contrasts with alum, which promotes a Th2 (humoral) bias.

-

Application: Ideal for vaccines requiring cellular immunity, such as cancer vaccines or intracellular pathogen targets.

| Adjuvant | Chemical Basis | Immune Bias | Toxicity Profile |

| PHIS-01 (DHP) | Saturated Diterpene | Th1 / IgG2a | Low; minimal inflammation |

| Phytol | Unsaturated Diterpene | Th1 / Th2 Mixed | Moderate; dose-dependent cytotoxicity |

| Alum | Aluminum Salts | Th2 (Humoral) | Low; granuloma formation risk |

| Freund's (CFA) | Mineral Oil + Mycobacteria | Th1 / Th2 | High; severe inflammation (banned in humans) |

PPAR Activation and Lipid Modulation

While phytanic acid is a well-established ligand for Peroxisome Proliferator-Activated Receptor alpha (PPAR

-

Pathway: DHP

Phytanic Acid -

Effect: Activation of PPAR

upregulates genes involved in fatty acid oxidation (e.g., Cpt1a, Acox1). Therefore, dietary DHP can indirectly promote lipid clearance and increase mitochondrial activity in hepatocytes and brown adipose tissue.

Toxicity and Refsum Disease

In patients with Refsum Disease (deficiency in phytanoyl-CoA hydroxylase), the body cannot degrade phytanic acid.

-

The "Hidden" Threat: DHP is metabolically equivalent to phytanic acid in these patients. Consumption of hydrogenated vegetable oils (containing DHP) contributes to phytanic acid accumulation, leading to neurotoxicity, retinitis pigmentosa, and cerebellar ataxia.

-

Clinical Directive: Dietary restriction for Refsum patients must include the exclusion of hydrogenated oils and ruminant fats where DHP may be present.

Experimental Methodologies

Analytical Detection: GC-MS Protocol

Dihydrophytol is non-volatile and requires derivatization for sensitive detection. It is often analyzed alongside phytol and phytanic acid in the unsaponifiable fraction of lipids.

Protocol: Quantification of DHP in Plasma or Tissue

-

Lipid Extraction:

-

Homogenize tissue (100 mg) or plasma (200 µL) in chloroform:methanol (2:1 v/v).

-

Add internal standard: 5

-cholestane or 19-hydroxycholesterol .

-

-

Saponification (Critical Step):

-

Evaporate solvent under N₂.

-

Add 2 mL of 1M KOH in 90% ethanol.

-

Incubate at 80°C for 60 minutes. Note: This releases DHP from esterified forms.

-

-

Extraction of Unsaponifiables:

-

Add 2 mL distilled water and extract twice with 3 mL hexane.

-

Collect the upper hexane layer (contains DHP, phytol, sterols).

-

-

Derivatization:

-

Evaporate hexane.

-

Add 50 µL BSTFA + 1% TMCS (silylation reagent).

-

Incubate at 60°C for 30 minutes to form TMS-ethers.

-

-

GC-MS Analysis:

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Carrier Gas: Helium at 1 mL/min.

-

Temp Program: 150°C (1 min)

10°C/min to 300°C (hold 10 min). -

Detection: SIM mode. Monitor ions m/z 143, 199 (characteristic fragment ions for acyclic isoprenoid alcohols).

-

Adjuvant Formulation (PHIS-01)

For researchers testing immunogenicity:

-

Preparation: Mix DHP (Phytanol) with the antigen in saline.

-

Emulsification: Use a high-shear homogenizer to create a stable oil-in-water emulsion.

-

Ratio: Typical formulation uses 20-50 µg DHP per dose (mouse model).

References

-

Van den Brink, D. M., & Wanders, R. J. (2006). Phytanic acid: production from phytol, its breakdown and role in human disease.[4][5] Cellular and Molecular Life Sciences. Link

-

Aachoui, Y., et al. (2011).[6] Synthetic adjuvants for vaccine formulations: Evaluation of new phytol derivatives in induction and persistence of specific immune response. Cellular Immunology. Link

-

Gloerich, J., et al. (2005). Metabolism of phytol to phytanic acid in the mouse, and the role of PPARalpha in its regulation.[7] Journal of Lipid Research. Link

-

Schröder, M., et al. (2014). Dihydrophytol and phytol isomers as marker substances for hydrogenated and refined vegetable oils. Journal of Agricultural and Food Chemistry. Link

-

Lim, S. Y., et al. (2006). Phytol-based novel adjuvants in vaccine formulation: 1. assessment of safety and efficacy during stimulation of humoral and cell-mediated immune responses.[6][8] Journal of Immune Based Therapies and Vaccines. Link

Sources

- 1. Flinders Academic Commons [fac.flinders.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the final step in the conversion of phytol into phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of phytol to phytanic acid in the mouse, and the role of PPARalpha in its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic adjuvants for vaccine formulations: phytol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Isolation of Dihydrophytol: A Technical Guide

This guide provides an in-depth technical overview of the discovery, initial isolation, and structural elucidation of dihydrophytol (3,7,11,15-tetramethylhexadecan-1-ol). It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, biochemistry, and drug development who require a comprehensive understanding of this significant isoprenoid alcohol. This document eschews a rigid template in favor of a narrative that follows the scientific journey, from initial detection in complex biological matrices to its definitive chemical characterization.

Introduction to Dihydrophytol: Beyond a Saturated Analog

Dihydrophytol, a C20 isoprenoid alcohol, is the saturated counterpart to the ubiquitous plant-derived diterpene, phytol. While phytol is famously known as the lipophilic tail of chlorophyll and a precursor to vitamins E and K, dihydrophytol has carved its own niche of scientific interest.[1] Its discovery and study have provided valuable insights into biogeochemical processes, rumen metabolism, and the metabolic fate of phytol in various biological systems.[2]

From a chemical standpoint, dihydrophytol is a colorless to pale yellow, hydrophobic liquid, soluble in organic solvents but insoluble in water. Its fully saturated hydrocarbon chain imparts significant stability, making it a useful biomarker in geochemical studies of ancient sediments.[3][4] In the industrial realm, its pleasant odor has led to its use in the synthesis of fragrances and flavoring agents.

This guide will navigate the historical context of dihydrophytol's discovery, the methodologies for its isolation from both natural and synthetic origins, and the analytical techniques employed for its structural confirmation.

The Discovery of Dihydrophytol in Nature: A Tale of Rumen and Rock

The discovery of dihydrophytol was not a singular event but rather a gradual recognition of its presence in specific, anaerobic environments. Unlike many natural products isolated directly from plants, dihydrophytol's initial identification is closely linked to the metabolic transformation of phytol.

The Bovine Rumen: A Natural Hydrogenation Reactor

Early investigations into the metabolism of phytol in ruminants, such as cattle, revealed the presence of its saturated analog, dihydrophytol.[2] The rumen, a complex and highly reducing microbial ecosystem, provides the ideal environment for the hydrogenation of the unsaturated bond in phytol. This biotransformation is carried out by the diverse microbial population within the rumen, effectively converting dietary phytol from ingested plant matter into dihydrophytol.[2] This discovery was pivotal as it established a natural pathway for the formation of dihydrophytol and highlighted the role of gut microbiota in modifying dietary compounds.

Ancient Sediments: A Geochemical Archive

Dihydrophytol has also been identified as a significant biomarker in the study of ancient sediments and crude oils.[3][4] The preservation of this saturated isoprenoid alcohol over geological timescales is a testament to its chemical stability. Its presence in these geological formations is attributed to the diagenetic reduction of phytol derived from ancient photosynthetic organisms. The ratio of pristane (derived from phytol) to phytane (derived from dihydrophytol) has been utilized as an indicator of the redox conditions of the depositional environment.[3]

Isolation and Purification of Dihydrophytol

The isolation of dihydrophytol can be approached from two primary starting points: extraction from natural sources where it is present in complex mixtures, or through the chemical synthesis from its readily available precursor, phytol.

Conceptual Isolation from a Natural Source (e.g., Rumen Contents)

The initial isolation of dihydrophytol from a complex biological matrix like rumen fluid would have relied on classical natural product chemistry techniques.[5]

Experimental Protocol: Conceptual Isolation from Rumen Fluid

-

Sample Collection and Preparation: Rumen fluid is collected from a fistulated animal. The fluid is centrifuged to separate the solid and liquid phases.

-

Solvent Extraction: The lipid-soluble components, including dihydrophytol, are extracted from both phases using a non-polar organic solvent such as hexane or a mixture of chloroform and methanol. This is a crucial step to separate the hydrophobic dihydrophytol from the aqueous environment.[5]

-

Saponification: The crude lipid extract is subjected to saponification by refluxing with an alcoholic solution of potassium hydroxide. This process hydrolyzes ester linkages, liberating free alcohols like dihydrophytol from any potential esterified forms.

-

Liquid-Liquid Extraction: The saponified mixture is then partitioned between an organic solvent (e.g., diethyl ether or hexane) and water. The dihydrophytol will preferentially move into the organic phase, while the more polar components, such as glycerol and fatty acid salts, remain in the aqueous phase.

-

Chromatographic Purification: The resulting crude dihydrophytol fraction is then subjected to further purification using column chromatography.

-

Stationary Phase: Silica gel is a common choice for its ability to separate compounds based on polarity.[5]

-

Mobile Phase: A gradient of non-polar to moderately polar solvents, such as a hexane-ethyl acetate mixture, is used to elute the compounds. Dihydrophytol, being relatively non-polar, will elute with a solvent system of low polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure compound.

-

Caption: Conceptual workflow for the isolation of dihydrophytol from rumen fluid.

Laboratory Synthesis and Purification from Phytol

A more direct and higher-yielding method for obtaining pure dihydrophytol is through the catalytic hydrogenation of phytol.[6] This approach is favored for producing larger quantities of the compound for research and commercial purposes.

Experimental Protocol: Synthesis and Purification of Dihydrophytol

-

Reaction Setup: Phytol is dissolved in a suitable solvent, such as ethanol.[6]

-

Catalyst Addition: A hydrogenation catalyst, typically Raney Nickel (W-1), is added to the solution.[6] Raney Nickel is a robust and effective catalyst for the reduction of alkenes.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, often under slight pressure, and stirred vigorously.[6] The progress of the reaction can be monitored by measuring the uptake of hydrogen. The reaction is typically complete within several hours.[6]

-

Catalyst Removal: Upon completion, the Raney Nickel catalyst is carefully filtered from the reaction mixture.

-

Solvent Evaporation: The solvent (ethanol) is removed under reduced pressure using a rotary evaporator to yield the crude dihydrophytol.[6]

-

Chromatographic Purification: Although the hydrogenation of phytol is generally a clean reaction, further purification can be achieved using silica gel column chromatography.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A non-polar solvent system, such as a 1:1 mixture of benzene and hexane, is effective for eluting the pure dihydrophytol.[6]

-

Caption: Laboratory synthesis and purification workflow for dihydrophytol from phytol.

Structural Elucidation: Confirming the Identity of Dihydrophytol

Once isolated, the definitive identification of dihydrophytol relies on a combination of spectroscopic and spectrometric techniques.

Spectroscopic and Spectrometric Data

The following table summarizes the key analytical data used to confirm the structure of dihydrophytol.

| Technique | Observed Characteristics | Interpretation |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) corresponding to the molecular formula C20H42O.[4] | Confirms the molecular weight and elemental composition of the molecule.[7] |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm-1. Strong C-H stretching absorptions around 2850-2960 cm-1. Absence of a C=C stretching band around 1650 cm-1. | Indicates the presence of a hydroxyl (-OH) functional group. Confirms the presence of a saturated hydrocarbon chain. Confirms the absence of the double bond present in phytol. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Complex aliphatic signals in the ¹H NMR spectrum. A characteristic signal for the protons on the carbon bearing the hydroxyl group. Multiple signals in the ¹³C NMR spectrum corresponding to the 20 carbon atoms. | Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of all atoms in the structure. |

The Logic of Structural Confirmation

The structural elucidation of dihydrophytol is a process of deduction, where each analytical technique provides a piece of the puzzle.

-

Elemental Composition and Molecular Weight: Mass spectrometry is the first port of call to determine the molecular formula.[7] This is fundamental to proposing a chemical structure.

-

Functional Group Identification: IR spectroscopy provides clear evidence for the presence of the hydroxyl group and, crucially, the absence of the alkene functionality that characterizes its precursor, phytol.

-

Carbon-Hydrogen Framework: NMR spectroscopy, particularly ¹³C NMR, provides a definitive map of the carbon skeleton.[7] The number of unique carbon signals confirms the presence of 20 carbon atoms, and their chemical shifts provide information about their local chemical environment. ¹H NMR, in conjunction with 2D NMR techniques like COSY and HSQC, allows for the assignment of protons to their respective carbons and establishes the connectivity within the molecule.

By combining the information from these techniques, a self-validating and unambiguous structural assignment for dihydrophytol can be achieved.

Conclusion

The journey of dihydrophytol, from its discovery in the anaerobic confines of the bovine rumen and its preservation in ancient geological records to its straightforward laboratory synthesis, showcases a fascinating interplay between natural processes and chemical investigation. The methodologies for its isolation and the analytical tools for its characterization are rooted in the fundamental principles of organic and analytical chemistry. For researchers in drug development and other scientific disciplines, a thorough understanding of the discovery and isolation of such fundamental natural products provides a solid foundation for future innovation.

References

-

Preparation of dihydrophytol - PrepChem.com. (n.d.). Retrieved January 30, 2026, from [Link]

-

Qualitative and Quantitative Techniques of Phytochemicals Isolation and Detection - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, March 22). Retrieved January 30, 2026, from [Link]

-

STRUCTURE ELUCIDATION OF TWO NEW PHYTOL DERIVATIVES, A NEW PHENOLIC COMPOUND AND OTHER METABOLITES OF AVERRHOA BILIMBI - De La Salle University. (n.d.). Retrieved January 30, 2026, from [Link]

-

phytol (E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol - The Good Scents Company. (n.d.). Retrieved January 30, 2026, from [Link]

-

dihydrophytol 3,7,11,15-tetramethyl-1-hexadecanol - The Good Scents Company. (n.d.). Retrieved January 30, 2026, from [Link]

-

Phytol - Massive Bio. (2026, January 13). Retrieved January 30, 2026, from [Link]

-

Phytol degradation products as biogeochemical tracers in aquatic environments | Request PDF - ResearchGate. (2025, August 7). Retrieved January 30, 2026, from [Link]

-

Tocopherols as likely precursors of pristane in ancient sediments and crude oils. (2025, August 9). Retrieved January 30, 2026, from [Link]

-

Techniques for extraction and isolation of natural products: a comprehensive review - PMC. (2018, April 17). Retrieved January 30, 2026, from [Link]

-

Dihydrophytol | CAS#:645-72-7 | Chemsrc. (2025, August 25). Retrieved January 30, 2026, from [Link]

-

General Techniques Involved in Phytochemical Analysis - ARC Journals. (n.d.). Retrieved January 30, 2026, from [Link]

-

Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

-

Phytol - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

-

Dihydrophytol (C20H42O) - PubChemLite. (n.d.). Retrieved January 30, 2026, from [Link]

-

Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - NIH. (2021, February 16). Retrieved January 30, 2026, from [Link]

-

Best method for phytochemical analysis? - ResearchGate. (2018, February 2). Retrieved January 30, 2026, from [Link]

-

phytol a phytoconstituent, its chemistry and pharmacological actions - ResearchGate. (2021, January 9). Retrieved January 30, 2026, from [Link]

-

Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

-

How does one elucidate structure elucidation for phyto compounds? - ResearchGate. (2013, November 6). Retrieved January 30, 2026, from [Link]

-

(PDF) Synthesis of novel phytol-derived γ-butyrolactones and evaluation of their biological activity - ResearchGate. (2021, February 8). Retrieved January 30, 2026, from [Link]

Sources

- 1. A Historical Overview of Natural Products in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and identification of a cellulolytic Enterobacter from rumen of Aceh cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

Technical Monograph: Dihydrophytol in Isoprenoid Metabolism

Executive Summary

Dihydrophytol (3,7,11,15-tetramethylhexadecan-1-ol), the saturated analog of phytol, represents a critical junction in isoprenoid metabolism.[1][2] While often overshadowed by its unsaturated precursor (phytol) and its oxidative metabolite (phytanic acid), dihydrophytol (DHP) serves as a distinct biomarker for redox environments, a structural cornerstone in archaeal membrane lipid biosynthesis, and a stable lipophilic carrier in modern immunoadjuvant design.[1][2] This guide delineates the metabolic bifurcation of DHP—its oxidative fate in mammalian peroxisomes versus its reductive incorporation into archaeal ether lipids—and provides validated protocols for its extraction and analysis.

Part 1: Structural Biochemistry & Physicochemical Properties[1][2]

Dihydrophytol is an acyclic diterpene alcohol.[1][2][3] Unlike phytol, which possesses an allylic double bond at the C2 position, DHP is fully saturated.[1] This saturation confers higher chemical stability, making it resistant to peroxidation—a property exploited in both archaeal survival strategies and pharmaceutical formulation.[1]

Comparative Properties Table

| Feature | Phytol (Precursor) | Dihydrophytol (Target) |

| IUPAC Name | (2E, 7R, 11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol | 3,7,11,15-tetramethylhexadecan-1-ol |

| Formula | C₂₀H₄₀O | C₂₀H₄₂O |

| Saturation | Monounsaturated (C2=C3) | Fully Saturated |

| Redox State | Susceptible to auto-oxidation | Stable against peroxidation |

| Stereochemistry | C7(R), C11(R) | C3(R/S), C7(R), C11(R)* |

| Biological Role | Chlorophyll side-chain; Vitamin E precursor | Archaeal lipid core; Rumen metabolite |

*Note: The stereochemistry at C3 in DHP is determined by the hydrogenation process. Biological DHP in archaea is typically all-R (3R, 7R, 11R).[1][2]

Part 2: Metabolic Pathways[2]

Dihydrophytol metabolism is context-dependent, splitting into two primary domains: Oxidative Degradation (Mammalian/Bacterial) and Reductive Biosynthesis (Archaeal).[1][2]

The Oxidative Pathway (Mammalian & Ruminant Context)

In mammals, DHP is not synthesized de novo but is acquired exogenously.[2]

-

Ruminant Conversion: Ingested chlorophyll is hydrolyzed to phytol.[1][2] Rumen bacteria hydrogenate phytol to DHP.[1][2]

-

Absorption & Oxidation: DHP is absorbed and transported to the liver.[2]

-

Conversion to Phytanic Acid: DHP acts as a substrate for Alcohol Dehydrogenase (ADH), converting to phytanal, and subsequently to phytanic acid via Fatty Aldehyde Dehydrogenase (FALDH).[1][2]

-

Peroxisomal Alpha-Oxidation: Because the

-methyl group at C3 blocks

Clinical Implication (Refsum Disease): Patients with Refsum disease lack the enzyme phytanoyl-CoA 2-hydroxylase (PhyH).[1][2] Consequently, they cannot metabolize phytanic acid.[1][2] Since DHP is a direct precursor to phytanic acid, it must be strictly excluded from the diet alongside phytol.

The Reductive Pathway (Archaeal Membrane Biosynthesis)

Archaea utilize ether lipids containing isoprenoid chains (phytanyl groups) rather than fatty acids.[2]

-

Precursor Synthesis: The pathway begins with Geranylgeranyl Diphosphate (GGPP).[2]

-

Ether Linkage: GGPP is attached to glycerol-1-phosphate (G1P).[1][2]

-

Saturation: The unsaturated geranylgeranyl chains are reduced to phytanyl chains.[2] Recent evidence suggests this hydrogenation can occur after lipid attachment or via specific reductases acting on the lipid tail, forming Archaeol (2,3-di-O-phytanyl-sn-glycerol).[1][2]

-

Membrane Stability: The saturated phytanyl chains (structurally equivalent to DHP ethers) provide membrane impermeability and stability in extremophilic environments.[2]

Visualization: Metabolic Bifurcation

The following diagram illustrates the dual fate of the phytol/dihydrophytol skeleton.

Caption: Figure 1: Metabolic divergence of Dihydrophytol. Left (Red): Oxidative conversion to phytanic acid in mammals.[1][2][4] Right (Blue): Reductive incorporation into Archaeol in Archaea.[1][2]

Part 3: Analytical Methodology (GC-MS)

Quantification of Dihydrophytol requires distinguishing it from Phytol and Phytanic acid. The following protocol is a self-validating workflow for biological tissues or lipid extracts.

Sample Preparation & Extraction

Principle: DHP is a neutral lipid.[1][2] If analyzing total DHP (free + esterified), saponification is mandatory to cleave ester bonds.[1][2]

-

Homogenization: Homogenize 100mg tissue in PBS.

-

Internal Standard Spike: Add 10 µg of n-nonadecanol (C19 alcohol) or deuterated phytol. Why: Corrects for extraction efficiency and injection variability.

-

Saponification:

-

Extraction:

-

Derivatization (TMS):

GC-MS Parameters

-

Temperature Program:

-

Target Ions (SIM Mode):

Analytical Workflow Diagram

Caption: Figure 2: Validated extraction and derivatization workflow for Dihydrophytol analysis.

Part 4: Pharmaceutical Applications[1][2][3][5][9][10][11][12][13]

Immunoadjuvants

Dihydrophytol is increasingly investigated as a superior alternative to phytol in vaccine adjuvants.[1][2]

-

Mechanism: Like phytol, DHP recruits dendritic cells and modulates cytokine profiles.[1]

-

Advantage: The absence of the allylic double bond renders DHP chemically stable, preventing oxidation during storage which can lead to degradation products that cause tissue irritation.

-

Formulation: DHP is often formulated into emulsions or "archaeosomes" (liposomes made from archaeal-mimetic lipids) to enhance antigen presentation.[1][2]

Drug Delivery Vehicles (Archaeosomes)

Synthetic lipids based on the DHP skeleton (diphytanyl glycerol) are used to create archaeosomes.[1][2]

-

Stability: These vesicles are stable against phospholipases and low pH (gastric environment), making them ideal for oral drug delivery systems.[1][2]

-

Proton Permeability: The methyl branching of the DHP chain reduces membrane proton permeability, protecting encapsulated drugs from acidic degradation.

References

-

Wanders, R. J. A., et al. (2010).[1][2] "Peroxisomes, lipid metabolism, and peroxisomal disorders."[1][4][6] Annual Review of Biochemistry. Link[1][2]

-

Jain, S., et al. (2014).[1][2] "Biosynthesis of archaeal membrane ether lipids." Frontiers in Microbiology. Link

-

Verhoeven, N. M., et al. (1998).[1][2] "Phytanic acid metabolism: a review." European Journal of Clinical Investigation. Link[1][2]

-

Patton, S., & Benson, A. A. (1966).[1][2] "Phytol metabolism in the bovine." Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.[1][2] Link[1][2]

-

Krishnan, L., et al. (2003).[1][2] "Archaeosomes as vaccine adjuvants." Expert Review of Vaccines. Link[1][2]

Sources

- 1. Phytol - Wikipedia [en.wikipedia.org]

- 2. Archaeol - Wikipedia [en.wikipedia.org]

- 3. Phytol-Derived Novel Isoprenoid Immunostimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery, structure and mechanism of a tetraether lipid synthase - PMC [pmc.ncbi.nlm.nih.gov]

Geochemical significance of dihydrophytol in marine sediments

Geochemical Significance of Dihydrophytol in Marine Sediments: A Technical Guide

Executive Summary

Dihydrophytol (DHP), a saturated C20 isoprenoid alcohol, serves as a critical molecular fossil in marine geochemistry. Unlike its precursor phytol, which degrades rapidly under oxidative stress, DHP persists in sedimentary records, offering a robust proxy for reconstructing paleo-redox conditions and microbial community structures.

For researchers in geochemistry and drug discovery, DHP represents a dual-use molecule:

-

Geochemical Probe: Its stereochemical configuration (3S vs. 3R) distinguishes between photoautotrophic inputs (chlorophyll degradation) and chemoautotrophic archaeal biomass (methanogens).

-

Pharmaceutical Scaffold: As a stable, saturated analog of phytol, DHP provides a lipophilic backbone for drug delivery systems and structure-activity relationship (SAR) studies, mitigating the oxidative instability of unsaturated isoprenoids.

Molecular Architecture & Origins

The diagnostic power of DHP lies in its stereochemistry. Natural phytol, derived from the ester side-chain of Chlorophyll a, possesses a specific configuration: (2E, 7R, 11R) .

When deposited in sediments, phytol undergoes diagenesis via two competing pathways controlled by oxygen availability.

The Stereochemical Divergence (The "3-Position" Rule)

The reduction of the double bond at C-2 creates a new chiral center at C-3. This is the master key for source apportionment.

-

Pathway A: Bacterial Reduction of Chlorophyll (3S-Dominant) Under anoxic conditions, bacteria reduce the double bond of free phytol. This enzymatic hydrogenation typically yields (3S, 7R, 11R)-dihydrophytol .

-

Pathway B: Archaeal Lipid Hydrolysis (3R-Dominant) Methanogenic archaea synthesize membrane lipids containing phytanyl chains (ether-linked). These chains are biosynthetically constructed as (3R, 7R, 11R) . When these lipids hydrolyze in sediments, they release 3R-dihydrophytol.

Technical Insight: A sediment sample with a high 3R/3S ratio indicates a significant input from methanogenic archaea (often associated with gas hydrates or cold seeps), whereas a low ratio suggests preservation of algal biomass under reducing conditions.

Geochemical Diagnostics: The Redox Proxy

The presence of DHP relative to its oxidation products is a direct meter of the sedimentary redox potential (

The DHP/Phytol Ratio

-

High Ratio (>1.0): Indicates strongly reducing (anoxic/sulfidic) bottom waters. Hydrogenation is kinetically favored over oxidation.

-

Low Ratio (<0.5): Indicates oxic deposition. Phytol is preferentially oxidized to phytenic acid or degraded to pristane/phytane via decarboxylation.

Diagenetic Pathways Visualization

Figure 1: Divergent diagenetic pathways of phytol in marine sediments. The oxidative path leads to pristane, while the reductive path yields dihydrophytol. Stereochemistry at C-3 distinguishes bacterial reduction from archaeal inputs.

Experimental Methodology: Extraction & Analysis

To accurately quantify DHP and determine its stereochemistry, a rigorous lipid extraction and fractionation protocol is required. This protocol avoids the artifactual isomerization of the sensitive C-3 center.

Protocol: Sediment Lipid Profiling

Step 1: Sample Preparation

-

Freeze-Drying: Lyophilize wet sediment for 48 hours. Water interferes with solvent penetration and derivatization.

-

Grinding: Homogenize to <63 µm using an agate mortar to disrupt microbial cell walls.

Step 2: Total Lipid Extraction (Modified Bligh & Dyer)

-

Solvent: Dichloromethane (DCM):Methanol (MeOH) (2:1 v/v).

-

Procedure: Sonication-assisted extraction (3 x 15 min).

-

Rationale: DCM targets neutral lipids (free DHP), while MeOH disrupts membrane polarity.

-

Note: Avoid Soxhlet extraction if analyzing volatile short-chain markers, though DHP (C20) is stable enough for Soxhlet if required.

Step 3: Fractionation (Column Chromatography)

-

Stationary Phase: Activated Silica Gel (deactivated with 5% H2O).

-

Elution Sequence:

-

F1 (Hydrocarbons): Hexane (Elutes n-alkanes, pristane, phytane).

-

F2 (Ketones/Esters): 10% DCM in Hexane.

-

F3 (Alcohols/Sterols): 15% MeOH in DCM. (Target Fraction: Contains Dihydrophytol) .

-

Step 4: Derivatization (Silylation)

-

Free alcohols must be derivatized to improve volatility and peak shape in GC.

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Condition: 60°C for 1 hour.

-

Product: Dihydrophytol-TMS ether.

Step 5: GC-MS Analysis

-

Column: Fused silica capillary column (e.g., DB-5MS, 30m x 0.25mm).

-

Carrier Gas: Helium (1.0 mL/min).

-

Temp Program: 60°C (1 min) -> 6°C/min -> 300°C (hold 20 min).

-

MS Mode: Electron Impact (EI, 70eV).

-

Target Ion: m/z 143 (characteristic cleavage of TMS ether).

Analytical Workflow Diagram

Figure 2: Step-by-step lipid extraction and analysis workflow for isolating dihydrophytol from marine sediments.

Biotechnological & Pharmaceutical Implications

While primarily a geochemical tool, DHP holds specific relevance for drug development professionals focusing on marine natural products.

A. Stable Lipophilic Excipient

Phytol is widely investigated for its immunostimulant and anti-inflammatory properties, but its allylic alcohol structure makes it susceptible to oxidation. Dihydrophytol, being saturated, offers:

-

Enhanced Stability: Resistant to peroxidation, making it a superior candidate for liposomal drug delivery formulations.

-

Bioavailability: The C20 branched chain improves membrane permeability for co-administered drugs.

B. Indicator of Bioactive Zones

In "bioprospecting," identifying sediment zones rich in specific microbial activity is crucial.

-

High 3R-DHP: Signals methanogenic archaea. These communities often host symbionts producing unique polyketides or non-ribosomal peptides with antibiotic potential.

-

High 3S-DHP: Signals active anaerobic bacterial degradation, a zone often rich in diverse bacterial secondary metabolites.

C. Synthetic Intermediate

DHP serves as a chiral building block for the synthesis of Tocopherols (Vitamin E) and Phylloquinone (Vitamin K1) . The stereochemical purity isolated from specific marine fermentation processes (archaeal vs bacterial) can be exploited to source specific isomers for synthesis.

Quantitative Data Summary

| Parameter | Phytol | Dihydrophytol (3S) | Dihydrophytol (3R) |

| Origin | Chlorophyll a | Bacterial Reduction | Archaeal Lipids |

| Redox Context | Water Column / Oxic Surface | Anoxic / Sulfidic | Deep Anoxic / Methanogenic |

| Stability | Low (Oxidizes rapidly) | High (Saturated) | High (Saturated) |

| GC-MS Base Peak (TMS) | m/z 143 | m/z 143 | m/z 143 |

| Key Diagnostic | Precursor | Reducing Environment Proxy | Archaeal Biomass Proxy |

References

-

Geochemical Characteristics and Significance of Organic Matter in Hydrate-Bearing Sediments. Source: PubMed Central (PMC) URL:[Link]

-

Phytol degradation products as biogeochemical tracers in aquatic environments. Source: ResearchGate URL:[1][2][3][Link]

-

Biodegradation of free phytol by bacterial communities isolated from marine sediments. Source: PubMed URL:[Link]

-

Archaeal Lipids: Extraction, Separation, and Identification. Source: PubMed Central (PMC) URL:[Link]

-

Phytol: A review of biomedical activities. Source: PubMed URL:[Link]

Sources

The Architectural Tenacity of Life's Third Domain: A Technical Guide to Dihydrophytol-Derived Lipids in Archaeal Membranes

For the attention of Researchers, Scientists, and Drug Development Professionals.